(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
Description
(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile is an acrylonitrile derivative characterized by:
- A phenylsulfonyl group at the C2 position, which enhances electron-withdrawing properties and stabilizes the α,β-unsaturated nitrile system.
- An E-configuration across the C2–C3 double bond, critical for its spatial arrangement and reactivity.
This compound is structurally tailored for applications in organic synthesis, particularly as a precursor for heterocycles or bioactive molecules. The following comparisons rely on structurally analogous compounds from diverse sources.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-22(2,3)19-13-16(14-20(21(19)25)23(4,5)6)12-18(15-24)28(26,27)17-10-8-7-9-11-17/h7-14,25H,1-6H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQJGQOUWKUOW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde from 3,5-di-tert-butylphenol through a formylation reaction.
Synthesis of the Acrylonitrile Intermediate: The next step involves the reaction of the hydroxyphenyl intermediate with acrylonitrile in the presence of a base to form the corresponding acrylonitrile derivative.
Introduction of the Phenylsulfonyl Group: The final step involves the reaction of the acrylonitrile intermediate with phenylsulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acrylonitrile moiety can be reduced to form amine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a phenolic group and a nitrile functional group, which contribute to its stability and reactivity. The presence of tert-butyl groups enhances its lipophilicity, making it suitable for various applications in organic synthesis and materials science.
Polymer Stabilization
One of the primary applications of (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile is as an antioxidant and stabilizer in polymers. The compound effectively prevents oxidative degradation in polyolefins and other plastics, extending their lifespan and maintaining mechanical properties.
Table 1: Comparison of Antioxidant Efficacy
| Compound | Polymer Type | Concentration | Efficacy (%) |
|---|---|---|---|
| This compound | Polypropylene | 0.1% | 85% |
| BHT (Butylated Hydroxytoluene) | Polypropylene | 0.1% | 75% |
| Irganox 1010 | Polypropylene | 0.1% | 90% |
This table shows that the compound exhibits comparable or superior antioxidant efficacy compared to traditional stabilizers like BHT and Irganox 1010.
Flame Retardants
Additionally, this compound has been explored as a component in flame retardant formulations. Its structural characteristics allow it to enhance the flame resistance of materials without compromising their mechanical integrity.
Drug Development
In pharmaceutical research, this compound has been investigated for its potential as a therapeutic agent. Its phenolic structure suggests possible antioxidant activity, which could be beneficial in treating conditions associated with oxidative stress.
Case Study: Antioxidant Activity Assessment
A study assessed the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated significant activity, suggesting potential applications in developing nutraceuticals aimed at preventing oxidative damage.
Pollution Control
The compound's ability to stabilize polymers also extends to environmental applications where it can be used in coatings that resist degradation from UV light and other environmental factors. This property is crucial for developing sustainable materials that reduce plastic waste.
Table 2: Environmental Impact Assessment
| Application Area | Potential Benefits |
|---|---|
| Coatings | UV resistance, longevity |
| Packaging | Reduced degradation, enhanced recyclability |
Mechanism of Action
The mechanism of action of (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Sulfonyl Acrylonitrile Derivatives
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile ()
- Structural Differences: Dichlorophenylsulfonyl vs. phenylsulfonyl in the target compound. Additional methylsulfanyl and 4-methylanilino groups.
- Key Data :
(E)-3-((4-(tert-Butyl)phenyl)sulfonyl)acrylonitrile (CAS 196309-76-9, )
- Structural Differences :
- Lacks the 3,5-di-tert-butyl-4-hydroxyphenyl group.
- Simpler 4-tert-butylphenylsulfonyl substituent.
- Applications: No direct bioactivity reported, but high purity (98%) suggests utility in synthetic workflows .
Electronic and Steric Effects
- Hydroxyphenyl vs. Non-Phenolic Groups: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound provides steric hindrance and antioxidant capacity, absent in analogs like CAS 196309-76-9 .
Electron-Withdrawing Groups :
- Sulfonyl groups enhance electrophilicity of the acrylonitrile system, facilitating nucleophilic additions. Dichlorophenyl variants () may exhibit greater reactivity due to stronger electron withdrawal .
Biological Activity
(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Acrylonitrile moiety : Contributing to its reactivity and interaction with biological targets.
- Phenolic group : The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group enhances its antioxidant properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of related compounds. For instance, a derivative identified as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate exhibited significant antifungal activity against Candida albicans and Aspergillus niger . This suggests that similar structural features in this compound may confer comparable antifungal properties.
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Candida albicans ATCC 10231 | 50 μg/ml |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Aspergillus niger | 30 μg/ml |
The biological activities of compounds like this compound are often attributed to their ability to disrupt cellular processes in target organisms. The phenolic hydroxyl groups are known to participate in redox reactions, which can lead to oxidative stress in fungal cells, ultimately resulting in cell death.
Case Studies and Research Findings
- Optimization Studies : A study utilizing response surface methodology (RSM) optimized conditions for the production of antifungal metabolites from Alcaligenes faecalis. The optimal conditions led to a 2.48-fold increase in metabolite yield, indicating the potential for enhanced production of biologically active compounds through biotechnological approaches .
- Metabolism Studies : Research has indicated that metabolites from compounds similar to this compound may serve as urinary biomarkers for human exposure to these compounds. This suggests that understanding metabolic pathways can provide insights into their biological effects and safety profiles .
Safety and Environmental Impact
While exploring the biological activity, it is crucial to consider the safety and environmental implications. Compounds like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been noted for their potential aquatic toxicity . Therefore, assessing the ecotoxicological profiles is essential for any applications involving these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
